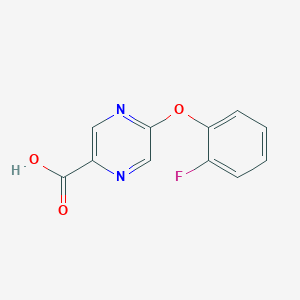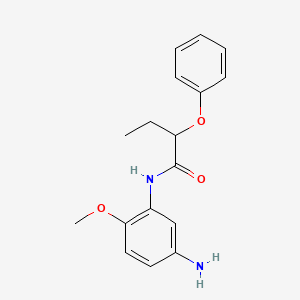
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (NAM-P-2PB) is an organic compound that has been studied for its potential applications in scientific research. NAM-P-2PB is a phenoxyalkanamide that is produced by the condensation of 5-amino-2-methoxyphenol and 2-phenoxybutanoyl chloride. It has a molecular weight of 342.43 g/mol and a melting point of 145-150 °C. NAM-P-2PB has a variety of potential applications in the field of scientific research, including its use as a substrate for enzyme-catalyzed reactions, a ligand for binding proteins, and an inhibitor of certain enzymes.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, including derivatives similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has shown potential in producing lipoxygenase inhibitors. These compounds may have biological activities due to their structural properties (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant and Pain-Attenuating Properties
Research on primary amino acid derivatives related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide indicates their potential use in anticonvulsant treatments and pain attenuation. These compounds have been studied for their effects on neuropathic pain and seizure models (King et al., 2011).
Potential as Radioligand for GABA Receptor
Synthesis studies have been conducted on compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide for use as potential radioligands for the GABA receptor in the brain. This research is significant for understanding brain receptor dynamics (Vos & Slegers, 1994).
Tubulin-Targeting Antitumor Agents
Studies have explored the use of compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide as tubulin-targeting antitumor agents. These agents have demonstrated potent antiproliferative effects in breast cancer cells and interact with the colchicine-binding site on β-tubulin (Greene et al., 2016).
Photodynamic Therapy for Cancer
New derivatives containing structures similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide have been synthesized for potential use in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield and are suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).
Alzheimer's Disease Research
Research using selective serotonin 1A (5-HT(1A)) molecular imaging probes, structurally akin to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has been conducted to quantify receptor densities in the brains of Alzheimer's disease patients. This has implications for understanding the neurological changes in Alzheimer's disease (Kepe et al., 2006).
Metabolic Studies
Studies on the metabolism of environmental pollutants have been conducted using compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide. These studies provide insights into the metabolic pathways and potential detoxication mechanisms in carcinogenic processes (Naiman et al., 2010).
Antiproliferative Agents Development
Research has been done on analogs of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide to develop new antiproliferative agents. These agents have shown significant activity against various cancer cell lines, offering potential therapeutic avenues in oncology (Ahsan et al., 2018).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRJWAUNHWQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




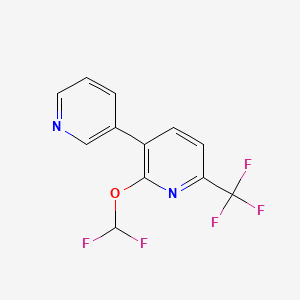
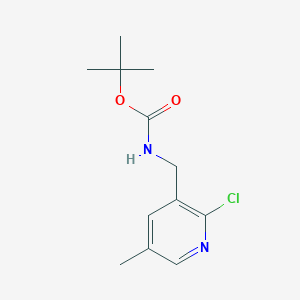
![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)
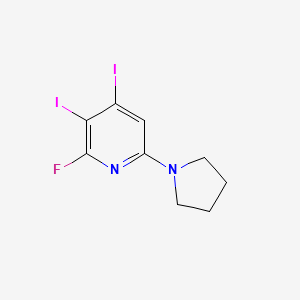
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
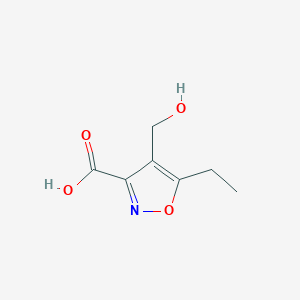
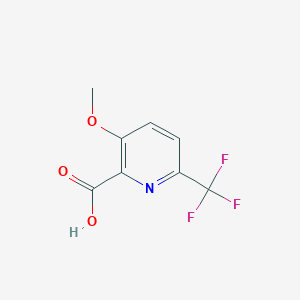


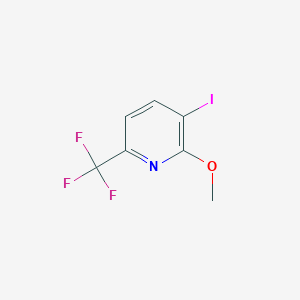
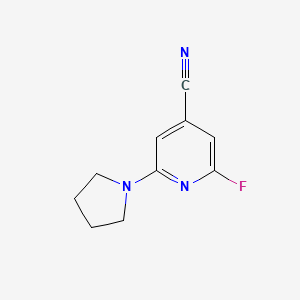
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
